(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate
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Description
(R)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C20H22F3N5O4 and its molecular weight is 453.422. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a non-classical serine aminodipeptidase that removes the Xaa-Pro dipeptide from the amino terminus (N-terminus) of polypeptides and proteins .
Mode of Action
The compound interacts with its target, DPP-IV, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing it from cleaving the Xaa-Pro dipeptide from the N-terminus of polypeptides and proteins .
Biochemical Pathways
The inhibition of DPP-IV affects several biochemical pathways. As DPP-IV is involved in the degradation of incretin hormones, its inhibition leads to increased levels of these hormones. This results in enhanced insulin secretion, decreased glucagon release, and reduced hepatic glucose output .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound may contribute to its bioavailability .
Result of Action
The inhibition of DPP-IV by this compound leads to increased levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This results in a reduction in blood glucose levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other substances in the environment, such as proteins or other drugs, can influence the compound’s action by competing for binding sites or altering its metabolism .
Properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C2HF3O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;3-2(4,5)1(6)7/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;(H,6,7)/t15-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZNYFAKYFSLSR-XFULWGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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